3-(1H-indol-3-yl)-N-isopropylpropanamide
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Overview
Description
3-(1H-indol-3-yl)-N-isopropylpropanamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. This compound features an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the indole moiety in various compounds has been associated with significant pharmacological properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For the specific synthesis of 3-(1H-indol-3-yl)-N-isopropylpropanamide, the following steps can be employed:
Formation of the Indole Ring: The reaction of phenylhydrazine with a suitable ketone or aldehyde in the presence of an acid catalyst such as methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH) yields the indole intermediate.
Introduction of the Isopropylpropanamide Group: The indole intermediate is then reacted with isopropylamine and a suitable acylating agent, such as propanoyl chloride, under basic conditions to form the final product.
Industrial Production Methods
Industrial production of indole derivatives often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and the development of greener synthetic routes to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-3-yl)-N-isopropylpropanamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3), sulfonating agents (e.g., SO3/H2SO4).
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Dihydroindole derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(1H-indol-3-yl)-N-isopropylpropanamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . Additionally, the compound may interact with nuclear receptors, transcription factors, and signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
3-(1H-indol-3-yl)-N-isopropylpropanamide is unique due to its specific structural features and the presence of the isopropylpropanamide group, which may confer distinct biological activities and pharmacokinetic properties compared to other indole derivatives .
Properties
Molecular Formula |
C14H18N2O |
---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
3-(1H-indol-3-yl)-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C14H18N2O/c1-10(2)16-14(17)8-7-11-9-15-13-6-4-3-5-12(11)13/h3-6,9-10,15H,7-8H2,1-2H3,(H,16,17) |
InChI Key |
NZCWVUDVZCXBFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CCC1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
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